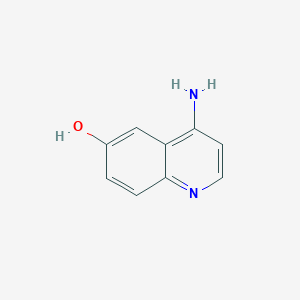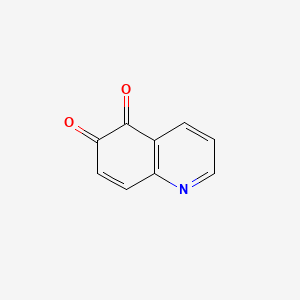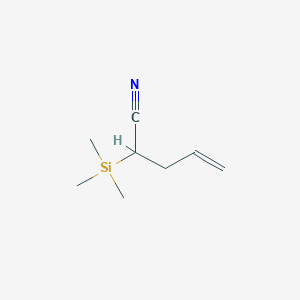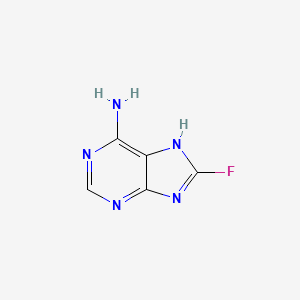
6-Chloro-4-fluoronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-fluoronicotinonitrile is an organic compound with the molecular formula C6H2ClFN2 It is a derivative of nicotinonitrile, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are substituted by chlorine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the direct chlorination and fluorination of nicotinonitrile. The reaction conditions often require the use of halogenating agents such as chlorine gas and fluorine gas or their respective compounds under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. The process begins with the preparation of nicotinonitrile, followed by selective halogenation. The reaction is carried out in large reactors with precise control over temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Chloro-4-fluoronicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with biological molecules. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-5-fluoronicotinonitrile
- 4-Chloro-6-fluoronicotinonitrile
- 6-Bromo-4-fluoronicotinonitrile
Uniqueness
6-Chloro-4-fluoronicotinonitrile is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C6H2ClFN2 |
|---|---|
Poids moléculaire |
156.54 g/mol |
Nom IUPAC |
6-chloro-4-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |
Clé InChI |
DNCDQUHVKYJFOU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)







![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)

